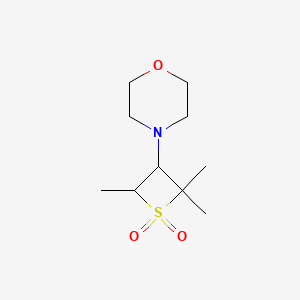![molecular formula C16H16ClN3O B5529728 3-(4-chlorophenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5529728.png)
3-(4-chlorophenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and has been the subject of considerable scientific research due to its potential therapeutic applications.
作用机制
3-(4-chlorophenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a potent agonist of the cannabinoid receptors CB1 and CB2. These receptors are found throughout the body and play a role in a wide range of physiological processes, including pain perception, appetite regulation, and immune function. When 3-(4-chlorophenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one binds to these receptors, it activates a signaling cascade that can lead to a range of physiological effects.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis, and has been investigated as a potential treatment for chronic pain. It has also been shown to have neuroprotective effects, and has been investigated as a potential treatment for conditions such as multiple sclerosis and epilepsy.
实验室实验的优点和局限性
3-(4-chlorophenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one has several advantages as a research tool. It is a potent agonist of the cannabinoid receptors, which makes it a useful tool for investigating the role of these receptors in physiological processes. It is also relatively stable and easy to synthesize, which makes it a convenient tool for laboratory experiments.
However, there are also limitations to the use of 3-(4-chlorophenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one in laboratory experiments. It is a synthetic compound, and its effects may not accurately reflect the effects of natural cannabinoids. Additionally, its potency and selectivity for the cannabinoid receptors may make it difficult to interpret experimental results.
未来方向
There are several potential future directions for research on 3-(4-chlorophenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one. One area of interest is its potential as a therapeutic agent for conditions such as multiple sclerosis and epilepsy. Another area of interest is its potential as a tool for investigating the role of the cannabinoid receptors in physiological processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-(4-chlorophenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one, and to identify any potential limitations or drawbacks to its use as a research tool.
合成方法
The synthesis of 3-(4-chlorophenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate and ammonium acetate to form 4-chloro-2,6-dimethylpyrazine-3-carboxylic acid ethyl ester. This compound is then reacted with hydrazine hydrate to form the pyrazole ring, and subsequently reacted with acetic anhydride to form the final product.
科学研究应用
3-(4-chlorophenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, and has been investigated as a potential treatment for conditions such as multiple sclerosis, epilepsy, and chronic pain.
属性
IUPAC Name |
3-(4-chlorophenyl)-6-ethyl-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O/c1-4-13-9(2)18-15-14(10(3)19-20(15)16(13)21)11-5-7-12(17)8-6-11/h5-8,19H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSSVOALZWOZOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C(=C(NN2C1=O)C)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-fluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5529651.png)
![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5529666.png)

![3-{[(5-methyl-2-furyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5529697.png)

![3-({[3-(4-methyl-1,3-thiazol-5-yl)propyl]amino}methyl)piperidin-3-ol](/img/structure/B5529706.png)



![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-1-oxaspiro[4.5]dec-3-ylacetamide](/img/structure/B5529732.png)

![2-[1-(1,4-dioxan-2-ylmethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5529746.png)
![3-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5529752.png)
